
Y06137
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Overview
Description
Y06137 is a selective inhibitor of the bromodomain and extra-terminal (BET) family proteins, which include BRD2, BRD3, BRD4, and BRDT . These proteins are epigenetic readers that play a crucial role in regulating gene transcription by binding to acetylated lysines on histone tails . This compound has shown promising therapeutic effects, particularly in the treatment of castration-resistant prostate cancer .
Preparation Methods
The synthesis of Y06137 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow chemistry or batch processing techniques to produce this compound in larger quantities .
Chemical Reactions Analysis
Y06137 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated forms .
Scientific Research Applications
Y06137 has a wide range of scientific research applications, including:
Mechanism of Action
Y06137 exerts its effects by selectively binding to the bromodomain of BRD4 with a dissociation constant (Kd) of 81 nanomolar . This binding prevents BRD4 from interacting with acetylated lysines on histone tails, thereby inhibiting the transcription of target genes . The inhibition of BET proteins leads to the downregulation of genes involved in cell proliferation and survival, such as the androgen receptor and MYC . This mechanism is particularly effective in castration-resistant prostate cancer, where these genes play a critical role in disease progression .
Comparison with Similar Compounds
Y06137 is compared with other BET inhibitors, such as JQ1 and I-BET762, which also target the bromodomains of BET proteins . While all these compounds share a similar mechanism of action, this compound exhibits higher selectivity and potency for BRD4 compared to other inhibitors . This makes this compound a valuable tool for studying BET biology and a promising candidate for therapeutic development .
Similar Compounds
- JQ1
- I-BET762
- OTX015
- CPI-0610
These compounds, like this compound, are used in research and therapeutic applications targeting BET proteins .
Properties
IUPAC Name |
5-[1-(cyclohexylmethyl)-6-[(3S)-3-methylmorpholin-4-yl]benzimidazol-2-yl]-3-methyl-1,2-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O2/c1-18-17-32-13-12-30(18)22-9-10-24-25(15-22)31(16-20-6-4-3-5-7-20)27(28-24)21-8-11-26-23(14-21)19(2)29-33-26/h8-11,14-15,18,20H,3-7,12-13,16-17H2,1-2H3/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCNBHVRGVCHIQ-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=CC3=C(C=C2)N=C(N3CC4CCCCC4)C5=CC6=C(C=C5)ON=C6C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCN1C2=CC3=C(C=C2)N=C(N3CC4CCCCC4)C5=CC6=C(C=C5)ON=C6C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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